molecular formula C13H20ClNO B1602377 3-(4-Methoxybenzyl)piperidine hydrochloride CAS No. 625454-21-9

3-(4-Methoxybenzyl)piperidine hydrochloride

Cat. No. B1602377
CAS RN: 625454-21-9
M. Wt: 241.76 g/mol
InChI Key: RHHZAZRBJHYYSE-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)piperidine hydrochloride is a chemical compound with the CAS Number: 625454-21-9 . It has a molecular weight of 241.76 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code for this compound is 1S/C13H19NO.ClH/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 241.76 . The compound should be stored in a refrigerator .

Scientific Research Applications

3-(4-Methoxybenzyl)piperidine hydrochloride is used in a variety of scientific research applications. It is used in the study of the structure and function of proteins, enzymes, and other biological molecules. It is also used in the study of the metabolism of drugs and other compounds. In addition, this compound is used in studies of the effects of drugs on the nervous system and in the study of the effects of drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)piperidine hydrochloride is not well understood. However, it is believed that it binds to specific receptor sites in the brain and modulates the activity of neurotransmitters. It is also believed to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of neurotransmitters in the brain. In addition, it has been shown to modulate the activity of proteins involved in the formation of nerve cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Methoxybenzyl)piperidine hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a low toxicity. However, one of the main limitations of using this compound is that it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 3-(4-Methoxybenzyl)piperidine hydrochloride in scientific research. These include the development of new drugs and drug delivery systems, the study of the effects of drugs on the brain and nervous system, and the study of the effects of drugs on the cardiovascular system. Additionally, this compound could be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, this compound could be used in the development of new diagnostic tests for diseases and disorders.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHZAZRBJHYYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592097
Record name 3-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625454-21-9
Record name 3-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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